molecular formula C25H21N5O2 B2880047 N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326902-16-2

N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2880047
CAS No.: 1326902-16-2
M. Wt: 423.476
InChI Key: IONNVLUYVINQRC-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a heterocyclic compound featuring a fused pyrazolo-triazin core substituted with a naphthalen-1-yl group and an N-(2,6-dimethylphenyl)acetamide side chain. The compound’s rigidity and aromaticity from the fused bicyclic system may enhance binding interactions in target proteins or receptors .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-16-7-5-8-17(2)24(16)27-23(31)14-29-25(32)22-13-21(28-30(22)15-26-29)20-12-6-10-18-9-3-4-11-19(18)20/h3-12,15,21-22,28H,13-14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRXCQAVFILEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, structure, and potential therapeutic applications based on recent research findings.

Compound Overview

  • Chemical Formula: C25H21N5O2
  • Molecular Weight: Approximately 423.476 g/mol
  • CAS Number: 1326902-16-2

This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties .

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

  • Formation of the Pyrazolo-Triazine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Acylation Reactions: The final product is synthesized by acylating the pyrazolo-triazine core with 2-(naphthalen-1-yl)acetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action: Similar compounds have been shown to inhibit key enzymes involved in cancer progression such as cyclin-dependent kinases (CDKs) and tyrosine kinases .
  • Case Studies: In vitro studies have demonstrated that related pyrazole compounds can induce apoptosis in various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity: Pyrazole derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have reported that certain derivatives possess comparable or superior activity to established antibiotics like streptomycin .

The molecular structure of the compound features a complex arrangement of aromatic rings and a pyrazolo-triazine core. This structural complexity contributes to its chemical properties and biological activities.

PropertyValue
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified
StabilityStable under standard lab conditions

Research Findings and Future Directions

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives to optimize their biological efficacy:

  • Molecular Docking Studies: These studies suggest that the compound may interact with specific biological targets involved in disease processes.
  • Potential Therapeutic Applications: Given its diverse biological activities, this compound holds promise for development as a therapeutic agent in oncology and infectious diseases .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrazolo[1,5-d][1,2,4]triazin core distinguishes it from analogs with monocyclic systems (e.g., 1,2,3-triazoles or oxazolidinones). Key differences include:

  • Rigidity vs. Flexibility : The fused bicyclic system increases planarity, favoring π-π stacking interactions compared to the flexible triazole rings in compounds like 6a (1H-1,2,3-triazol) .
  • Electron Density Distribution : The pyrazolo-triazin core’s conjugated system may alter electron distribution, affecting reactivity and binding compared to simpler heterocycles.

Substituent Analysis

  • Naphthalene Derivatives: The target compound’s naphthalen-1-yl group is directly attached to the heterocycle, whereas analogs like 6a and 7a feature naphthalen-1-yloxy methyl substituents via ether linkages . This difference influences steric bulk and electronic effects.
  • Acetamide Side Chains: The N-(2,6-dimethylphenyl) group is shared with compounds like oxadixyl () and C25H26N6O3S (). However, oxadixyl’s methoxy and oxazolidinone substituents confer distinct hydrogen-bonding capabilities compared to the target’s pyrazolo-triazin system . C25H26N6O3S () incorporates a sulfur atom and pyridazinyl group, which may enhance solubility or alter metabolic stability relative to the target compound .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: The target’s acetamide C=O stretch (~1670 cm⁻¹) aligns with analogs like 6a (1671 cm⁻¹) and 6b (1682 cm⁻¹), confirming consistent amide functionality .
  • NMR Data :

    • 6b ’s ¹H NMR shows aromatic protons at δ 7.20–8.61 ppm, similar to the naphthalene environment in the target compound. However, the absence of a fused triazin system in 6b simplifies its spectrum .

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Functional Groups Synthesis Method
Target Compound C25H22N6O2 Pyrazolo[1,5-d][1,2,4]triazin Naphthalen-1-yl, 2,6-dimethylphenyl Acetamide, carbonyl Not specified
6a () C21H19N4O2 1H-1,2,3-triazol Naphthalen-1-yloxy methyl, phenyl Acetamide, triazole 1,3-dipolar cycloaddition
C25H26N6O3S () C25H26N6O3S 1,2,4-triazol Pyridazinyl, ethyl, thioether Acetamide, sulfur, pyridazinone Not specified
Oxadixyl () C14H18N2O3 Oxazolidinone Methoxy, 2,6-dimethylphenyl Acetamide, oxazolidinone Not specified

Implications for Bioactivity

While biological data for the target compound are unavailable, structural analogs provide clues:

  • Antiproliferative Potential: Triazole-thioacetamide derivatives () show activity, suggesting the target’s fused core could enhance efficacy .
  • Agrochemical Applications : Oxadixyl’s pesticidal use () hints at possible agrochemical roles for the target compound, depending on substituent interactions .

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